3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol
Overview
Description
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
Related compounds in the pyrazolopyrimidine class have been found to target the discoidin domain receptor 1 (ddr1), a potential molecular target for new anticancer drug discovery .
Mode of Action
Related compounds have been found to inhibit the enzymatic activity of ddr1 .
Biochemical Pathways
Inhibition of ddr1 can affect multiple cellular processes, including cell proliferation, differentiation, and migration .
Pharmacokinetics
Related compounds have shown good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562% .
Result of Action
Inhibition of ddr1 can lead to decreased cell proliferation, differentiation, and migration .
Action Environment
The synthesis of related compounds is being researched for process efficiency and environmental impact .
Biochemical Analysis
Biochemical Properties
It is known that pyrazolopyrimidines, the family to which this compound belongs, have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that 3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol may interact with enzymes, proteins, and other biomolecules involved in these reactions.
Cellular Effects
Related pyrazolopyrimidines have been shown to inhibit the growth of certain cell lines . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol typically involves the condensation of a pyrazole derivative with a pyrimidine precursor. The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide . The process may involve multiple steps, including cycloaddition reactions and subsequent functionalization to introduce the thiophene and propanol groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer potential.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a kinase inhibitor.
5-(Indol-2-yl)pyrazolo[3,4-b]pyridines: These compounds are known for their antagonist activity against TASK-3 channels.
Uniqueness
3-(3-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propan-1-ol stands out due to its unique combination of a thiophene ring and a propanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-5-1-3-10-7-14-13-11(8-15-16(13)9-10)12-4-2-6-18-12/h2,4,6-9,17H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJSKLGTRNOPKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C3N=CC(=CN3N=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587540 | |
Record name | 3-[3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-21-3 | |
Record name | 3-[3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-6-yl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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